Enolase Inhibitory Potency: CRP (77-82) Exhibits Distinct Ki Value Compared to CRP (201-206)
CRP (77-82) noncompetitively inhibits the glycolytic enzyme enolase with a Ki of 27 µM, whereas the alternative CRP fragment (201-206) exhibits a Ki of 19 µM under identical assay conditions [1]. This quantitative difference reflects sequence-specific interactions with the enzyme's active site.
| Evidence Dimension | Enolase inhibition constant (Ki) |
|---|---|
| Target Compound Data | 27 µM |
| Comparator Or Baseline | CRP peptide (201-206): 19 µM |
| Quantified Difference | CRP (77-82) Ki is 1.42-fold higher than CRP (201-206) |
| Conditions | Purified enolase enzymatic assay |
Why This Matters
Enolase inhibition is the primary mechanism by which these peptides suppress neutrophil ATP production and superoxide generation, and the divergent Ki values directly impact experimental potency and dosing considerations.
- [1] Shephard EG, Anderson R, Rosen O, Fridkin M. C-reactive protein (CRP) peptides inactivate enolase in human neutrophils leading to depletion of intracellular ATP and inhibition of superoxide generation. Immunology. 1992;76(1):79-85. View Source
